molecular formula C13H18O2 B14428509 3,3-Dimethyl-7-phenyl-1,2-dioxepane CAS No. 79889-26-2

3,3-Dimethyl-7-phenyl-1,2-dioxepane

Cat. No.: B14428509
CAS No.: 79889-26-2
M. Wt: 206.28 g/mol
InChI Key: VFRMLDMTZIDVOB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-phenyl-1,2-dioxepane is an organic compound belonging to the class of cyclic ketene acetals This compound is characterized by a seven-membered ring containing two oxygen atoms and a phenyl group attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane typically involves the radical ring-opening polymerization (rROP) of cyclic ketene acetals. This method allows for the incorporation of labile groups into the main chain of vinyl polymers, resulting in degradable materials . The reaction conditions often include the use of radical initiators and specific temperatures to facilitate the ring-opening process .

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization processes using advanced reactors and controlled environments to ensure the consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-phenyl-1,2-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-7-phenyl-1,2-dioxepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-phenyl-1,2-dioxepane primarily involves radical ring-opening polymerization. The process starts with the initiation of a radical species, which attacks the cyclic ketene acetal, leading to the ring-opening and formation of a polymer chain. The presence of labile groups in the polymer backbone allows for controlled degradation under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-7-phenyl-1,2-dioxepane stands out due to its specific structural features, such as the presence of a phenyl group and two methyl groups, which influence its reactivity and the properties of the resulting polymers. Its ability to form degradable polymers with unique properties makes it valuable in various applications .

Properties

CAS No.

79889-26-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,3-dimethyl-7-phenyldioxepane

InChI

InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

VFRMLDMTZIDVOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(OO1)C2=CC=CC=C2)C

Origin of Product

United States

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